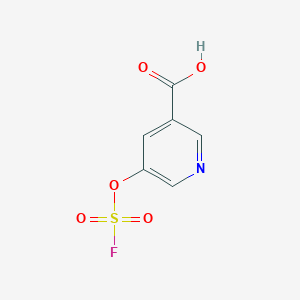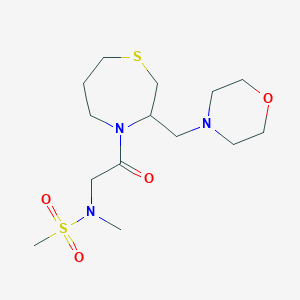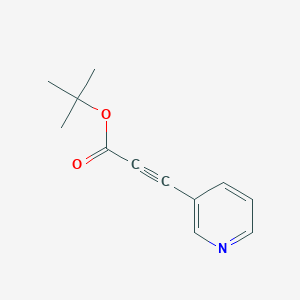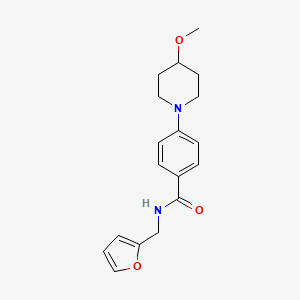
1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide, also known as Etrasimod, is a novel small molecule drug that has been developed for the treatment of autoimmune and inflammatory diseases. It belongs to the class of sphingosine-1-phosphate receptor modulators, which have shown promising results in preclinical and clinical studies.
科学的研究の応用
Metabolic Fate and Toxicity of Related Compounds
Metabolism and Biological Implications
Research on related compounds, such as amitriptyline and its derivatives, reveals the metabolic fate of tricyclic antidepressants, showcasing oxidative metabolism pathways that lead to various metabolites. These pathways involve hydroxylation, conjugation, and the production of secondary amines, indicating a complex metabolism that could be relevant to understanding similar compounds like semicarbazides (Breyer‐Pfaff, 2004).
Toxicity and Environmental Impact
Studies on semicarbazide have highlighted its environmental presence and potential biotoxic effects, emphasizing the need for effective detection and control measures. Semicarbazide exhibits accumulative, reproductive toxicity, mutagenicity, genotoxicity, and neurotoxicity, underlying the critical need for managing its environmental impact (Tian et al., 2021).
Potential Applications and Concerns
Biodegradation and Environmental Fate
The biodegradation and environmental fate of related compounds, such as ethyl tert-butyl ether (ETBE), provide insights into the potential ecological impact and degradation mechanisms of complex ether compounds. Understanding aerobic and anaerobic biodegradation pathways can inform environmental management strategies for semicarbazides and similar substances (Thornton et al., 2020).
Health and Environmental Safety
Research on the occurrence and toxicity of antimicrobial agents, such as triclosan, and their by-products in the environment, can offer parallels to the study of semicarbazides. The transformation into more toxic and persistent compounds after environmental release raises concerns about the safety and regulatory oversight of chemicals with similar properties (Bedoux et al., 2012).
特性
IUPAC Name |
1-[[2-(4-ethylphenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c1-2-12-6-8-15(9-7-12)27-11-16(25)23-24-17(26)22-14-5-3-4-13(10-14)18(19,20)21/h3-10H,2,11H2,1H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIFMZBGVMOBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

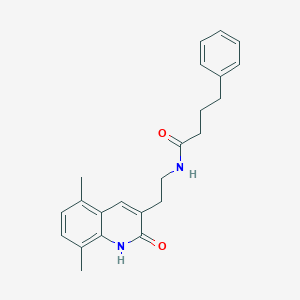

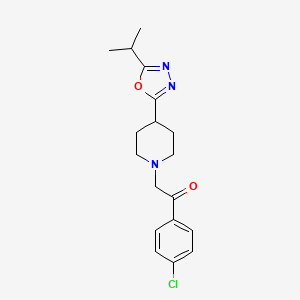
![4-[5-(Chloromethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2650964.png)

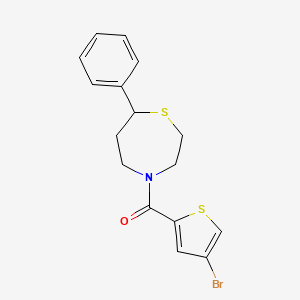
![2-[2-(2,2,2-Trifluoroacetamido)ethoxy]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2650968.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-methyl-2-oxoindoline-5-sulfonamide](/img/structure/B2650969.png)

